[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](pyrrolidin-1-yl)methanone
Overview
Description
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methanesulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via nucleophilic substitution reactions, where the indole derivative reacts with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted indole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or inflammation, leading to its antiviral or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
[3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl]substitutedphenyl methanones: These compounds also contain the indole core and methylsulfonyl group but differ in their substitution patterns.
[6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives]: These compounds have different functional groups attached to the indole core and exhibit different biological activities.
Uniqueness
The uniqueness of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features allow it to interact with a unique set of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-9-13-10-12(15(18)16-7-3-4-8-16)5-6-14(13)17(11)21(2,19)20/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZVYITWGINRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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